Tretoquinol
Description
Historical Context of Tetrahydroisoquinoline Derivative Research
The investigation into tetrahydroisoquinoline derivatives is a field with a rich history spanning over a century. Isoquinoline alkaloids, of which THIQs are a major class, are widely found in nature, particularly in plant species. wikipedia.orgfda.gov Early research in the late 19th and early 20th centuries focused on the isolation and structural elucidation of these natural products. A pivotal moment in the synthetic chemistry of this scaffold was the development of the Pictet-Spengler reaction in 1911. fda.gov This reaction provided a versatile and widely used method for constructing the THIQ core structure and opened the door for the synthesis of a vast array of derivatives. fda.gov
Throughout the 20th century, research expanded significantly, revealing the broad spectrum of biological activities exhibited by THIQ-containing compounds. drugfuture.com Scientists discovered that these molecules could interact with various biological targets, leading to effects such as antitumor, antimicrobial, antiviral, and anti-inflammatory activities. drugfuture.comnih.gov This extensive body of work on the diverse pharmacological properties of the THIQ scaffold set the stage for the development and investigation of specific derivatives like Tretoquinol.
Significance of this compound within Chemical Biology and Pharmacology
This compound, also known as trimetoquinol (B1172547), emerged as a significant compound within the THIQ family due to its specific and potent pharmacological action as a beta-adrenergic agonist. wikipedia.orgnih.gov Its primary significance lies in its selective stimulation of β2-adrenergic receptors, which leads to the relaxation of bronchial smooth muscle. smolecule.comncats.io This mechanism of action established this compound as an effective bronchodilator agent for the management of asthma. nih.govbvsalud.org
The study of this compound has provided valuable insights into the structure-activity relationships of β-adrenergic receptor agonists. Research comparing the pharmacological effects of its optical isomers, (-)-Tretoquinol and (+)-Tretoquinol, revealed a strong stereodependence for its activity, with the (-)-isomer being significantly more potent. nih.gov This stereoselectivity has been a key area of investigation in understanding the precise interactions between the drug molecule and its receptor target. Furthermore, the exploration of this compound and its derivatives has contributed to the broader understanding of how modifications to the THIQ scaffold can modulate activity at different receptor subtypes, including thromboxane (B8750289) A2/prostaglandin H2 receptors. nih.gov
Overview of Key Research Areas for this compound
Research on this compound has been multifaceted, encompassing its synthesis, pharmacological characterization, and metabolic fate. Key areas of investigation have included:
Synthesis and Structural Modification: Researchers have explored various synthetic routes to this compound and its analogs. drugfuture.comsmolecule.comnih.gov A significant focus has been on modifying the chemical structure to enhance potency, selectivity, and duration of action, as well as to investigate the structural requirements for its biological activity. nih.gov
Pharmacological and Mechanistic Studies: A substantial body of research has been dedicated to elucidating the precise mechanism of action of this compound. These studies have confirmed its role as a β2-adrenoceptor agonist and have quantified its activity in various in vitro and in vivo models. ncats.ionih.gov Investigations into the effects of its different isomers have been crucial in this area. nih.gov
Metabolism and Pharmacokinetics: Understanding how this compound is processed in the body has been another important research avenue. Studies have identified its major metabolites, which are formed through processes like O-methylation by catechol-O-methyl transferase (COMT) and conjugation with glucuronic acid and sulfate (B86663). wada-ama.orgnih.govcncb.ac.cn These metabolic studies are essential for a complete understanding of the compound's disposition in biological systems.
Analytical Method Development: The need to accurately detect and quantify this compound and its metabolites in biological fluids, particularly for doping control purposes in sports, has driven the development of sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry. nih.govwada-ama.org
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
| Molecular Formula | C₁₉H₂₃NO₅ |
| Molar Mass | 345.39 g/mol |
| CAS Number | 30418-38-3 |
| Synonyms | (-)-Tretoquinol, Trimetoquinol, AQ 110 |
Structure
3D Structure
Properties
CAS No. |
21650-42-0 |
|---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3 |
InChI Key |
RGVPOXRFEPSFGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Racemic Synthesis Approaches
Racemic synthesis aims to produce a mixture of enantiomers, often serving as a starting point for subsequent resolution or for developing efficient routes to the basic structure.
The synthesis of Tretoquinol fundamentally involves the condensation of appropriate precursors to form the tetrahydroisoquinoline backbone. Specifically, 3,4,5-trimethoxybenzyl derivatives are condensed with tetrahydroisoquinoline precursors. This approach leverages the reactivity of amine and carbonyl functionalities to build the fused ring system characteristic of THIQs .
Pioneering work by Yamato and colleagues has been instrumental in establishing synthetic routes to tetrahydroisoquinoline derivatives, including those relevant to this compound. Their research has described the racemic synthesis of the dl-form of this compound, focusing on the construction of the 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline core mdpi.comncats.ioncats.io. While specific yields for the racemic synthesis of this compound by Yamato et al. are not detailed in the provided snippets, their foundational work on related THIQ derivatives laid the groundwork for subsequent synthetic efforts mdpi.com.
The Pictet-Spengler reaction is a cornerstone methodology for the synthesis of tetrahydroisoquinolines thermofisher.comjk-sci.comdepaul.eduyoutube.comacs.orgresearchgate.net. This reaction typically involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone. For this compound, this often entails the reaction of 3,4,5-trimethoxyphenethylamine with a carbonyl donor, such as glyoxylic acid, under acidic conditions . The reaction proceeds via an imine intermediate, followed by electrophilic aromatic substitution to close the ring, yielding the tetrahydroisoquinoline core jk-sci.comdepaul.edu. Typical conditions involve refluxing in toluene (B28343) with a catalytic amount of hydrochloric acid, achieving yields in the range of 65–70% .
Table 1: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
| Reactants | Carbonyl Donor | Acid Catalyst | Solvent | Conditions | Typical Yield | Reference |
| 3,4,5-trimethoxyphenethylamine | Glyoxylic acid | HCl (cat.) | Toluene | Reflux | 65–70% | |
| β-arylethylamine | Aldehyde/Ketone | Protic/Lewis Acid | Various | Various | Variable | thermofisher.comjk-sci.com |
Alternative synthetic strategies for the tetrahydroisoquinoline core include reductive amination between 3,4,5-trimethoxyphenylacetone and dopamine (B1211576) hydrochloride, which can bypass the Pictet-Spengler step but requires careful pH control (pH 4–5) and typically yields 50–55% .
Enantioselective Synthesis Strategies
Given the stereogenic center at the C1 position of this compound, enantioselective synthesis is crucial for obtaining specific stereoisomers, particularly the biologically active (S)-enantiomer.
Achieving the desired (S)-configuration of this compound necessitates asymmetric synthesis techniques. This can involve chiral auxiliaries, chiral catalysts, or resolution of racemic mixtures. The presence of multiple functional groups in this compound, such as hydroxyl and methoxy (B1213986) groups, requires careful control of reaction conditions to ensure regioselectivity and stereoselectivity ontosight.ai. Studies on related trimetoquinol (B1172547) analogues have demonstrated differential pharmacological activities between erythro and threo isomers, underscoring the importance of stereochemical control nih.govnih.gov. For instance, the threo isomer of a methylated analogue was found to be a more potent and selective beta-2 stimulant within the tetrahydroisoquinoline class nih.gov.
Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful strategy for the enantioselective synthesis of chiral amines and heterocyclic compounds, including tetrahydroisoquinolines mdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.netrsc.orgnih.gov. This method typically involves the hydrogenation of prochiral imines, enamines, or N-heteroaromatic compounds using chiral catalysts, often based on rhodium (Rh), iridium (Ir), or ruthenium (Ru) complexes with chiral ligands mdpi.comresearchgate.netacs.orgresearchgate.netnih.gov.
For the synthesis of chiral tetrahydroisoquinolines, asymmetric hydrogenation of dihydroisoquinolines or imine intermediates derived from them is commonly employed mdpi.comresearchgate.net. For example, iridium complexes with chiral spiro phosphoramidite (B1245037) ligands have been shown to catalyze the asymmetric hydrogenation of unfunctionalized enamines, yielding chiral N-alkyltetrahydroisoquinolines with high yields (88–96%) and excellent enantioselectivities (up to 99% ee) researchgate.netresearchgate.net. Similarly, rhodium-catalyzed transfer hydrogenation of dihydroisoquinolines (DHIQs) can provide THIQs with high enantiomeric excess (up to 99% ee) mdpi.com. These methodologies offer efficient pathways to enantiomerically enriched this compound precursors or related chiral amines.
Mechanistic Elucidation and Cellular Pathway Modulation
Beta-Adrenergic Receptor Agonism
Tretoquinol demonstrates agonist activity at the Beta-1 adrenoceptor. Research indicates a reported pKi value of 6.49 for this compound at Beta-1 adrenoceptors ncats.ioncats.io. Activation of Beta-1 adrenoceptors, which are predominantly found in cardiac tissue, typically leads to increased heart rate, contractility, and conduction velocity, mediated through the stimulation of adenylyl cyclase and subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.org.
A significant aspect of this compound's mechanism of action is its potent agonism at the Beta-2 adrenoceptor, with a reported pKi of 7.34 ncats.ioncats.io. Beta-2 adrenoceptors are widely distributed in the smooth muscle of the airways, vasculature, and gastrointestinal tract. Activation of Beta-2 receptors in the bronchial smooth muscle leads to relaxation, resulting in bronchodilation and improved airflow, which is the basis for its use in respiratory conditions wikipedia.orgbiosynth.com. Studies have confirmed this compound's ability to stimulate cAMP accumulation via Beta-2 receptor activation, contributing to these smooth muscle relaxant effects nih.govnih.govnih.govresearchgate.net.
This compound also exhibits agonist activity at the Beta-3 adrenoceptor, with a reported pKi of 5.43 ncats.ioncats.io. While Beta-3 receptors are less prominently associated with bronchodilation compared to Beta-2 receptors, they play roles in metabolic regulation, such as lipolysis, and can influence smooth muscle function in various tissues wikipedia.org. Research has explored the interaction of this compound and its analogs with Beta-3 receptors, noting differences in potency and efficacy compared to other subtypes nih.govresearchgate.netnih.govnih.gov.
Table 1: this compound Adrenoceptor Affinity
| Receptor Subtype | pKi Value | Source |
| Beta-1 | 6.49 | ncats.ioncats.io |
| Beta-2 | 7.34 | ncats.ioncats.io |
| Beta-3 | 5.43 | ncats.ioncats.io |
Intracellular Signaling Cascades
The activation of beta-adrenergic receptors by this compound initiates downstream intracellular signaling events, primarily involving the cyclic adenosine monophosphate (cAMP) pathway.
As a beta-adrenergic agonist, this compound's activation of beta-adrenergic receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels wikipedia.orgbiosynth.com. cAMP acts as a crucial second messenger, transducing signals from the cell surface to intracellular effectors, such as protein kinase A (PKA) wikipedia.orgnih.gov. This elevation of cAMP is responsible for mediating many of the physiological effects of beta-adrenergic stimulation, including the relaxation of smooth muscle in the airways wikipedia.orgnih.gov. Research has demonstrated that this compound and its derivatives can enhance cAMP accumulation, with varying potencies observed for different receptor subtypes and stereoisomers nih.govnih.govnih.govresearchgate.net. Some studies classify this compound and its analogs as partial agonists, meaning they can activate the cAMP pathway but may not achieve the maximal response observed with full agonists like isoproterenol (B85558) nih.govnih.gov.
The synthesis of cAMP is catalyzed by the enzyme adenylyl cyclase, which is activated upon G protein-coupled receptor stimulation wikipedia.orgnih.gov. Beta-adrenergic agonists, including this compound, activate adenylyl cyclase by coupling to stimulatory G proteins (Gs) wikipedia.orgnih.gov. Studies investigating this compound's effect on adenylyl cyclase activity in rabbit heart preparations have shown that it acts as a partial agonist. In these preparations, this compound enhanced adenylyl cyclase activity to a percentage of the maximum achievable by isoproterenol, with the degree of enhancement varying depending on the presence of GTP or Gpp[NH]p nih.gov. This partial activation of adenylyl cyclase by this compound is sufficient to elicit maximal downstream mechanical effects in the heart, suggesting the presence of spare receptors nih.gov.
Table 2: this compound's Adenylyl Cyclase Activation in Rabbit Heart Preparation
| Condition | This compound Concentration (M) | Isoproterenol Concentration (M) | Relative Adenylyl Cyclase Activation (% of Isoproterenol Max) | Source |
| With GTP | 2.0 x 10^-7 (EC15) | 5.5 x 10^-8 (EC15) | 20% | nih.gov |
| With Gpp[NH]p | 2.0 x 10^-7 (EC30) | 3.5 x 10^-8 (EC30) | 65% | nih.gov |
Compound List
this compound (TMQ)
Isoproterenol
Epinephrine
Norepinephrine
(+)-TMQ
(-)-TMQ
S-(-)-TMQ
3',5'-diiodo-TMQ
Structure Activity Relationship Sar Investigations
Criticality of the Isoquinoline Core Dihydroxyl Moieties (e.g., 6,7-Dihydroxy) for Agonist Activity
The presence of the 6,7-dihydroxy substitution on the tetrahydroisoquinoline core, forming a catechol group, is a critical structural feature for the potent beta-adrenergic agonist activity of tretoquinol. Research has demonstrated that this catechol moiety is essential for maintaining strong beta-stimulating effects. nih.gov Masking these hydroxyl groups, for instance by converting them into dimethoxy or methylenedioxy functional groups, has been shown to abolish significant beta-adrenergic receptor activity. nih.govresearchgate.net This underscores the importance of the free hydroxyl groups for receptor binding and activation, likely through hydrogen bonding interactions with key amino acid residues within the receptor's binding pocket. The necessity of this catechol structure highlights a parallel with endogenous catecholamines like adrenaline and noradrenaline, which also rely on their catechol hydroxyls for receptor interaction.
Impact of Substituent Modifications on Beta-Adrenergic Activity
Modifications to the nitrogen atom of the tetrahydroisoquinoline ring have a significant impact on both beta-adrenergic and antiaggregatory activities. Studies on a series of N-substituted this compound analogs, including methyl, benzyl (B1604629), 2-hydroxyethyl, and 2-chloroethyl groups, have revealed a clear trend. As the size of the N-substituent increases, the beta-adrenergic agonist potency decreases. nih.govnih.gov However, this increase in steric bulk at the nitrogen atom concurrently enhances the beta-2/beta-1 selectivity ratio. nih.gov This suggests that the beta-2 adrenergic receptor can better accommodate larger N-substituents compared to the beta-1 subtype. Interestingly, the structure-activity requirements for antiplatelet activity differ from those for beta-agonism, with larger N-substituents sometimes leading to higher antiaggregatory activity. nih.gov
| Compound | N-Substituent | Relative Beta-Adrenergic Potency |
|---|---|---|
| This compound (TMQ) | -H | Most Potent |
| Analog II | -CH3 | Less Potent than TMQ |
| Analog III | -CH2CH2OH | Less Potent than Analog II |
| Analog V | -CH2CH2Cl | Less Potent than Analog IV |
| Analog VI | -CH2Ph | Least Potent |
Data derived from a study comparing the concentration-dependent responses of N-substituted this compound analogs in guinea pig atria (β1) and trachea (β2). nih.gov
Substitution at the 1-position of the tetrahydroisoquinoline ring, where the trimethoxybenzyl group is attached, leads to profound changes in the pharmacological profile of this compound analogs. The introduction of even a small methyl group at this position, creating a quaternary carbon, can abolish beta-stimulant activity. nih.gov For example, the 1-methyl-1-(3,4,5-trimethoxybenzyl) analog showed no significant beta-agonist effects. nih.gov More dramatically, the introduction of a larger benzyl group at the 1-position resulted in a compound that exhibited selective beta-1 blocking activity, a complete reversal from the agonist properties of the parent compound. nih.gov This demonstrates that the hydrogen atom at the 1-position is crucial for agonist activity and that substitution at this site can convert the molecule into an antagonist.
| Compound | Substitution at C1 | Beta-Adrenergic Activity Profile |
|---|---|---|
| This compound | -H | Potent Agonist |
| Analog 2 | -CH3 | No significant beta-stimulant activity (except for some activity in guinea pig atria) |
| Analog 3 | -CH2Ph | Selective beta-1 blocking activity |
Findings are based on studies in isolated guinea pig atrial, tracheal, and rat adipocyte preparations. nih.gov
While the 6,7-dihydroxy arrangement is established as critical for this compound's potent agonist activity, the specific positioning of these hydroxyl groups on the isoquinoline ring is paramount. Although direct comparisons of this compound with its 5,6-dihydroxy or 7,8-dihydroxy positional isomers are not extensively detailed in the available literature, the principles of adrenergic receptor pharmacology suggest that such changes would drastically alter activity. The precise geometry of the catechol hydroxyls is necessary for the "three-point" binding model of catecholamines to adrenergic receptors. Any deviation from the 6,7-substitution pattern would change the spatial relationship of the hydrogen-bonding groups, likely leading to a significant loss of affinity and intrinsic activity at beta-adrenergic receptors.
Substitution on the 1-benzyl ring of this compound has been a fruitful strategy for modulating potency and subtype selectivity. The introduction of halogen atoms, particularly iodine, has been shown to yield compounds with high affinity and potency at beta-adrenergic receptors. researchgate.net For instance, 1-benzyl iodine-substituted analogs of this compound exhibited higher binding affinities at both beta-1 and beta-3 adrenoceptors compared to the parent compound. researchgate.net Furthermore, the 3',5'-diiodo-4'-amino analog was identified as a potent beta-3 adrenoceptor agonist, showing 17-fold greater potency at the beta-3 subtype versus the beta-1 subtype. researchgate.net In contrast, substituting with a strong electron-withdrawing group like a trifluoromethyl moiety on the 1-benzyl ring was found to dramatically decrease potency at both beta-1 and beta-3 adrenoceptors. researchgate.net These findings indicate that the electronic and steric properties of substituents on the 1-benzyl ring are key determinants of both the potency and the beta-adrenoceptor subtype selectivity of this compound analogs.
Methoxy (B1213986) Group Modifications and Their Influence on Antimicrobial Efficacy
The substitution pattern of methoxy groups on the tetrahydroisoquinoline scaffold, a core component of this compound, is a critical determinant of its biological activity, including its potential antimicrobial effects. Research into the structure-activity relationships (SAR) of related benzyltetrahydroisoquinoline alkaloids has shed light on how modifications to these methoxy groups can modulate antimicrobial efficacy.
Detailed investigations into a series of benzyltetrahydroisoquinoline-derived alkaloids have demonstrated that the presence and number of methoxy groups are crucial for potent antimicrobial activity. A study comparing the antimicrobial effects of phaeantharine, a dimeric alkaloid containing multiple methoxy groups, with its demethylated analog, 12-de-O-methylphaeantharine, revealed a significant decrease in activity upon removal of a single methoxy group.
While direct studies on the systematic modification of the methoxy groups of this compound itself for antimicrobial purposes are limited in publicly available research, the findings from closely related benzyltetrahydroisoquinoline alkaloids provide valuable insights. The observed loss of activity upon demethylation in analogous compounds strongly indicates that the methoxy groups of this compound are likely to be significant contributors to any inherent antimicrobial properties it may possess. Further research focusing specifically on the O-demethylation and O-methylation of this compound would be necessary to fully elucidate the precise role of each methoxy group in its antimicrobial profile.
The following table summarizes the antimicrobial activity of a benzyltetrahydroisoquinoline alkaloid and its demethylated analog, illustrating the influence of a methoxy group modification.
| Compound Name | Modification | Test Organism | Activity (MIC in µM) |
| Phaeantharine trifluoroacetate | - | Mycobacterium smegmatis | 158.2 |
| Phaeantharine trifluoroacetate | - | Staphylococcus aureus (MRSA) | 9.9 |
| 12-de-O-methylphaeantharine trifluoroacetate | Demethylation at C-12 | Mycobacterium smegmatis | >100 |
| 12-de-O-methylphaeantharine trifluoroacetate | Demethylation at C-12 | Staphylococcus aureus (MRSA) | >100 |
Pharmacological Activities in Preclinical Models and in Vitro Systems
Bronchodilatory Efficacy in Preclinical Models
Tretoquinol has been identified as a potent beta-adrenoceptor agonist, which is the primary mechanism for its bronchodilatory effects. nih.gov Preclinical studies have utilized various animal models and isolated tissues to demonstrate this efficacy. In studies using isolated guinea pig tracheal preparations, this compound caused a concentration-dependent stimulation and relaxation of the smooth muscle tissue, indicating its direct bronchodilatory action. nih.gov
Further investigations in preclinical animal models, such as horses with "heaves" (a condition similar to chronic obstructive pulmonary disease), have confirmed its activity in vivo. Administration of this compound via aerosol resulted in a dose-dependent and effective bronchodilation. nih.gov One study noted a rapid onset of action, within approximately 3 minutes, establishing it as a fast-acting bronchodilator in this model. nih.gov
The efficacy of this compound has been compared to other beta-adrenergic agonists, notably Isoproterenol (B85558). In functional assays, analogs of this compound demonstrated higher affinities and agonist potencies than (-)-isoproterenol on beta-adrenergic receptor subtypes. semanticscholar.org Studies on isolated guinea pig atria and trachea confirmed that this compound is a potent beta-adrenergic receptor agonist. nih.gov While both beta-1 (atria) and beta-2 (trachea) adrenoceptors were stimulated, the compound's analogs showed high potency and selectivity for the beta-2 adrenoceptor, which is the primary target for bronchodilation. semanticscholar.org The potency of Isoproterenol compared to beta-1 and beta-2 adrenergic receptors has been shown to be approximately 4-fold greater for the beta-2 subtype. nih.gov
Comparative Potency of Beta-Adrenergic Agonists
| Compound | Receptor Subtype | Relative Potency/Efficacy | Preclinical Model | Citation |
|---|---|---|---|---|
| This compound (and its analogs) | β-Adrenergic Receptors | Higher affinity and agonist potency than (-)-isoproterenol | Isolated Rat Tissues / Human Receptors in CHO cells | semanticscholar.org |
| Isoproterenol | β1-AR vs β2-AR | ~4-fold greater potency for β2-AR | Transfected Mammalian Fibroblast Cell Line (CHW-1102) | nih.gov |
| Epinephrine | β2-AR (cAMP production) | Among the most efficacious and potent direct-acting agonists | Human Lymphocytes | nih.gov |
| Norepinephrine | β2-AR (cAMP production) | Stimulated cAMP production to one-third the level of epinephrine and isoproterenol | Human Lymphocytes | nih.gov |
Neuroprotective Effects in Cellular Models
The potential for neuroprotection is an area of active research for many compounds. Cellular models are crucial for initial screening and mechanistic studies.
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is widely used in vitro to model the dopaminergic neuron degeneration seen in Parkinson's disease. MPP+ induces cytotoxicity in neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, by causing mitochondrial dysfunction, increasing oxidative stress, and triggering apoptosis. This model is a standard for evaluating the neuroprotective potential of chemical compounds. While the isoquinoline scaffold, to which this compound belongs, is found in some molecules investigated for neuroprotective properties, specific preclinical studies evaluating the direct effects of this compound on mitigating MPP+-induced cell death in SH-SY5Y cells are not extensively documented in the reviewed scientific literature.
Antioxidant Properties and Oxidative Stress Reduction
Antioxidant activity is the capacity of a compound to inhibit oxidation, often by neutralizing reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is implicated in numerous pathological conditions.
The ability of a compound to act as a direct free radical scavenger is a key antioxidant mechanism. This is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Some classes of alkaloids, including certain isoquinoline derivatives, are known to possess antioxidant and free radical scavenging activities. mdpi.com This activity is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize a radical. Although this compound possesses a catechol moiety (two adjacent hydroxyl groups) which is often associated with antioxidant activity, specific studies quantifying the free radical scavenging capacity or antioxidant potential of this compound using standardized in vitro assays were not identified in the reviewed literature.
Anti-inflammatory Potential
Inflammation is a complex biological response implicated in a wide range of diseases. Preclinical research often employs in vitro and in vivo models to identify compounds that can modulate inflammatory pathways. The isoquinoline ring is a structural feature present in a variety of alkaloids that have been reported to possess anti-inflammatory activity. mdpi.com The 3,4,5-trimethoxybenzyl moiety, also present in the this compound structure, has been incorporated into other molecules to enhance anti-inflammatory activity. However, dedicated preclinical studies designed to specifically investigate and characterize the anti-inflammatory potential of this compound are not widely available in the current scientific literature.
Antimicrobial Activity
Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Information regarding dedicated preclinical studies on the efficacy of this compound against specific Gram-positive and Gram-negative bacterial strains is not extensively detailed in the available scientific literature. While research has focused on other pharmacological aspects of the compound, its direct antimicrobial properties have not been a primary area of investigation.
Platelet Aggregation Inhibition
This compound has been identified as a potent inhibitor of platelet aggregation. Its mechanism of action is primarily centered on its antagonist activity at thromboxane (B8750289) A2 receptors, which play a critical role in the process of clot formation.
Inhibition of Thromboxane A2-mediated Activation
Research has demonstrated that this compound functions as an antagonist of platelet aggregation induced by thromboxane A2 (TXA2). nih.gov Thromboxane A2, which is produced by activated platelets, is a prothrombotic agent that stimulates the activation of new platelets and enhances their aggregation. wikipedia.org this compound exerts its inhibitory effect by interacting with and blocking the putative endoperoxide/thromboxane A2 receptor sites on human platelets. nih.gov
The activity of this compound is highly stereoselective. The R(+)-isomer of the compound is significantly more potent as a thromboxane A2 antagonist than the S(-)-isomer. nih.govnih.gov Studies have shown that the R(+)-isomer is approximately 32-fold more potent than the S(-)-isomer at inhibiting the binding of radiolabeled this compound to its receptor site. nih.gov This stereoselective potency difference is consistent with the concentrations required for the inhibition of platelet aggregation and serotonin secretion induced by thromboxane A2 mimetics like U46619. nih.gov
Table 1: Stereoselective Potency of this compound Isomers in Inhibiting [3H]TMQ Binding
| Isomer | Relative Potency |
| R(+)-Tretoquinol | 32-fold more potent |
| S(-)-Tretoquinol | Less potent |
Data sourced from studies on [3H]trimetoquinol binding in human platelets. nih.gov
Computational Studies for Novel Activities (e.g., Antimalarial Potential)
While computational studies are a modern approach to drug discovery and identifying new therapeutic potentials for existing compounds, specific in silico research investigating novel activities for this compound, such as antimalarial potential, is not prominently featured in the reviewed scientific literature. Current research has not focused on computational models to explore the stereoelectronic complementarity of this compound with targets associated with malaria, such as those involved in the aggregation of hematin into hemozoin.
Preclinical Pharmacokinetic and Metabolic Characterization
Absorption and Distribution Studies
Metabolic Pathways and Metabolite Identification
Tretoquinol undergoes significant metabolism, primarily through phase II conjugation pathways, and also via O-methylation.
The specific role of Cytochrome P450 (CYP) enzymes in the initial phase I metabolism of this compound was not explicitly detailed in the reviewed literature. While CYP enzymes are broadly involved in drug metabolism, their precise contribution to this compound's biotransformation remains to be elucidated based on the available data.
Catechol-O-methyl Transferase (COMT) plays a significant role in the metabolism of this compound. COMT catalyzes the methylation of the catechol hydroxyl groups, converting this compound into its O-methylated metabolites, specifically 6- and 7-methoxytetroquinol wada-ama.orgwada-ama.org. These methylated derivatives are also found in urine, either in their unconjugated form or as further phase-II conjugates wada-ama.orgwada-ama.org.
This compound is primarily excreted in urine as phase II conjugates, including glucuronides and sulfates, in addition to the parent compound and its O-methylated metabolites wada-ama.orgwada-ama.org. Studies have identified several key metabolites:
This compound Glucuronide: A significant portion of administered this compound is excreted as its glucuronide conjugate nih.govresearchgate.netresearchgate.netresearchgate.net. In guinea pig studies, the glucuronide conjugate represented the largest fraction (61.0%) of radioactivity in urine collected within 4 hours of administration researchgate.net.
O-methylated this compound: Formed via COMT activity, this metabolite is also excreted in urine wada-ama.orgwada-ama.org. It has been identified as the longest-lasting urinary metabolite of this compound nih.govresearchgate.netresearchgate.net.
This compound Sulphate and O-methylated this compound Sulphate: Sulfation is another identified phase II metabolic pathway, leading to the formation of this compound sulphate and O-methylated this compound sulphate, which are also excreted in urine nih.govresearchgate.netresearchgate.netresearchgate.net.
Table 1: Identified this compound Metabolites
| Metabolite Type | Conjugation/Modification | Identified in Human Urine | Identified in Guinea Pig Urine |
| This compound | Free form | Yes | Yes |
| This compound | Glucuronide conjugate | Yes | Yes (major component) |
| This compound | Sulphate conjugate | Yes | Not explicitly mentioned |
| O-methylated this compound | O-methylated form | Yes | Yes |
| O-methylated this compound | O-methylated + Glucuronide | Not explicitly mentioned | Yes |
| O-methylated this compound | O-methylated + Sulphate | Yes | Not explicitly mentioned |
Excretion Profiles in Preclinical Models
Excretion studies provide insights into how this compound and its metabolites are eliminated. In guinea pigs administered radiolabeled this compound, the majority of radioactivity in the 4-hour urine samples (61.0%) was found to be the glucuronide conjugate. Unchanged this compound accounted for 11.5%, with the remainder being O-methylated this compound and its glucuronide researchgate.net. The O-methylated metabolites were observed to peak later and decline more slowly than the parent compound in human urine studies researchgate.netresearchgate.net. While these findings are from a specific animal model, they highlight the importance of conjugation and methylation in this compound's metabolic fate. Human excretion studies have detected this compound (free form plus glucuronide) up to 48 hours post-administration nih.govresearchgate.netresearchgate.netresearchgate.net.
Table 2: Excretion Profile of Radiolabeled this compound in Guinea Pig Urine (4-hour collection)
| Excreted Component | Percentage (%) |
| This compound Glucuronide | 61.0 |
| Unchanged this compound | 11.5 |
| O-methylated this compound (and its glucuronide) | Remainder |
Bioavailability and Half-Life Assessment in Relevant Models
Specific quantitative data on this compound's bioavailability and half-life in preclinical models are limited in the reviewed literature. However, it has been suggested that the presence of the trimethoxy group on this compound may reduce metabolic degradation, potentially prolonging its half-life compared to less substituted analogues . While detailed pharmacokinetic parameters such as half-life and bioavailability are not explicitly stated for preclinical models, human excretion studies provide some quantitative data on urinary concentrations. In human subjects, maximum concentrations of this compound (free form plus glucuronide) in urine ranged from 12.4 to 78.8 ng/mL, with a mean concentration of 55.3 ng/mL observed within the first 48 hours post-administration nih.govresearchgate.netresearchgate.netresearchgate.net.
Table 3: Urinary Concentrations of this compound (Free + Glucuronide) in Human Excretion Study
| Parameter | Value Range / Mean |
| Maximum Concentration | 12.4–78.8 ng/mL |
| Mean Concentration | 55.3 ng/mL |
| Detection Timeframe | Up to 48 hours |
Compound List
this compound (Trimetoquinol)
O-methylated this compound
this compound Sulphate
O-methylated this compound Sulphate
this compound Glucuronide
Advanced Analytical Methodologies and Bioanalytical Applications
Chromatographic Techniques for Detection and Quantification
Chromatography, the science of separation, is the cornerstone of Tretoquinol analysis. Techniques combining liquid or gas chromatography with tandem mass spectrometry provide the necessary selectivity and sensitivity for bioanalytical applications, allowing for unambiguous identification and quantification.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) stands as a robust and widely adopted method for the analysis of this compound in biological fluids. nih.govcncb.ac.cn This technique offers excellent sensitivity and specificity, making it suitable for demanding applications like doping control, where this compound is a prohibited substance. nih.govcncb.ac.cnresearchgate.net
In a typical HPLC-MS/MS application for urinary analysis, the method is developed to quantify both the free form of this compound and its glucuronide conjugate. cncb.ac.cn Following sample preparation, which often includes an enzymatic hydrolysis step to cleave the glucuronide moiety, the extract is injected into the HPLC system. Chromatographic separation is commonly achieved on a C18 reversed-phase column, which separates this compound from endogenous matrix components based on its polarity. researchgate.net
The mobile phase often consists of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.05% formic acid) and an organic solvent like methanol (B129727). researchgate.net The acid helps to protonate the this compound molecule, making it suitable for positive ion electrospray ionization (ESI). After elution from the HPLC column, the analyte enters the mass spectrometer. Tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. This transition is highly specific to the molecule, minimizing the risk of interference and ensuring accurate quantification even at very low concentrations. researchgate.net
A validated method for human urine demonstrated excellent performance, with a low limit of detection and high precision and accuracy, making it fit for purpose in regulatory settings. cncb.ac.cnresearchgate.net
| Parameter | Value/Condition |
|---|---|
| Matrix | Human Urine |
| Instrumentation | HPLC coupled with a tandem mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Calibration Range | 0.2–50 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Inter-day Precision (%RSD) | 2.7% to 9.2% |
| Inter-day Accuracy | -0.6% to -3.6% |
Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents an evolution of HPLC-MS/MS, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, higher resolution, and improved sensitivity. UPLC-MS/MS has been successfully applied to the determination of this compound in various matrices, including spices, where it may be present as a plant-derived doping agent. researchgate.net
The principles of separation and detection are similar to HPLC-MS/MS. A C18 column is typically used for chromatographic separation with a mobile phase of methanol and an aqueous formic acid solution. researchgate.net The use of UPLC allows for rapid elution of the analyte, significantly reducing the run time per sample. The method uses isotopically labeled internal standards (e.g., this compound-D9) to ensure the highest degree of accuracy and to compensate for any matrix effects or variations during sample processing. researchgate.net
The UPLC-MS/MS method has demonstrated high sensitivity for this compound detection in complex matrices like spices, with low limits of detection (LOD) and quantification (LOQ). researchgate.net The high efficiency of UPLC separation, combined with the specificity of MS/MS detection, makes this a powerful tool for regulatory monitoring and food safety analysis. researchgate.net
| Parameter | Value |
|---|---|
| Matrix | Spices |
| Instrumentation | UPLC coupled with a tandem mass spectrometer |
| Internal Standard | This compound-D9 (TQ-D9) |
| Limit of Detection (LOD) | 0.39–0.58 µg/kg |
| Limit of Quantification (LOQ) | 1.27–1.88 µg/kg |
| Average Recovery | 77.1% to 98.7% |
| Relative Standard Deviation (RSD) | <15% |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In pharmaceutical analysis, it is frequently used for impurity profiling, which involves the detection, identification, and quantification of unwanted chemicals that can arise during the synthesis or degradation of an active pharmaceutical ingredient (API). thermofisher.comijnrd.org
For a molecule like this compound, which is relatively polar and has low volatility, direct analysis by GC-MS is challenging. The high temperatures required for GC analysis could lead to thermal degradation of the compound. Therefore, derivatization is often necessary to increase the volatility and thermal stability of such analytes. This process involves chemically modifying the molecule, for example, by silylating the hydroxyl groups.
While there is limited specific literature on the use of GC-MS/MS for this compound's related substances, the general methodology would involve:
Derivatization : Reaction of the sample containing this compound and its impurities with a derivatizing agent.
GC Separation : Injection of the derivatized sample onto a GC column where separation occurs based on boiling point and polarity.
MS/MS Detection : The separated compounds are ionized (typically by Electron Ionization - EI) and detected by a tandem mass spectrometer, which provides high selectivity for structural elucidation and quantification. rroij.com
However, due to the complexity of derivatization and the excellent suitability of LC-MS/MS for polar, non-volatile compounds, the latter is overwhelmingly the preferred technique for analyzing this compound and its related substances.
Sample Preparation Techniques
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., urine, plasma, tissue), remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Solid Phase Extraction (SPE) is a widely used and effective technique for cleaning up and concentrating analytes from liquid samples prior to chromatographic analysis. The technique relies on the partitioning of solutes between a liquid phase (the sample) and a solid stationary phase (the sorbent).
For the analysis of this compound in biological fluids and other complex matrices, SPE is a critical step. A specific application involves the use of a mixed-mode cation exchange (MCX) cartridge, such as the Oasis MCX. researchgate.net This type of sorbent contains both reversed-phase (for retaining non-polar compounds) and strong cation-exchange (for retaining basic, positively charged compounds) functionalities.
The procedure generally involves four steps:
Conditioning : The sorbent is wetted with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the stationary phase.
Loading : The pre-treated sample (e.g., hydrolyzed urine) is passed through the cartridge. This compound, being a basic compound, will be protonated at acidic or neutral pH and retained by both the reversed-phase and cation-exchange mechanisms.
Washing : The cartridge is washed with a solvent (e.g., water, weak organic solvent) to remove hydrophilic and weakly-bound interferences while the analyte of interest remains bound to the sorbent.
Elution : A strong solvent is used to disrupt the interactions between this compound and the sorbent, eluting the purified and concentrated analyte. For an MCX cartridge, this is typically an organic solvent containing a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the positive charge on the analyte and release it from the cation-exchange sites.
This targeted cleanup significantly reduces matrix effects, leading to more reliable and accurate quantification in the subsequent LC-MS/MS analysis. researchgate.net
The QuEChERS method is a sample preparation technique originally developed for the analysis of pesticide residues in fruits and vegetables but has since been adapted for a wide range of analytes and matrices, including drugs in biological samples. mdpi.compandawainstitute.com While no specific published methods detail its application to this compound, its principles make it a potentially suitable approach.
The QuEChERS procedure consists of two main steps:
Extraction and Partitioning : The sample (e.g., homogenized tissue, urine) is first extracted with acetonitrile (B52724). Subsequently, a combination of salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added. This induces a phase separation between the aqueous sample layer and the acetonitrile layer and drives the analytes into the organic layer (a process called "salting out"). mdpi.com Magnesium sulfate also helps to remove excess water.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a small amount of sorbent material and anhydrous MgSO₄. The mixture is vortexed and centrifuged. The sorbent removes specific matrix interferences. Common sorbents include Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like lipids, and Graphitized Carbon Black (GCB) to remove pigments and sterols. nih.gov
The final cleaned extract is then ready for analysis, typically by LC-MS/MS or GC-MS. The flexibility in the choice of salts and d-SPE sorbents allows the method to be optimized for the specific properties of the analyte and matrix. mdpi.com For a compound like this compound in a biological matrix, a combination of C18 and PSA could potentially provide a clean extract suitable for UPLC-MS/MS analysis.
Isotope Internal Standard Methodologies
In quantitative bioanalysis, particularly for doping control, achieving high accuracy and precision is paramount. Isotope dilution mass spectrometry, which utilizes a stable isotopically labeled (SIL) version of the analyte as an internal standard, is the gold standard for this purpose. The SIL internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, which can suppress or enhance the analyte signal.
For the analysis of this compound, deuterium-labeled internal standards, such as TQ-D9, have been utilized. By adding a known quantity of the SIL internal standard to each sample at the beginning of the analytical process, quantification is based on the ratio of the response of the native analyte to the response of the SIL internal standard. This approach significantly improves the reliability and reproducibility of the results compared to using structural analogues as internal standards, which may not perfectly mimic the analyte's behavior. The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry further enhances specificity, allowing for the distinct detection of the native and labeled compounds even when they co-elute.
Development of Immunoassays (e.g., Lateral Flow Immunoassay)
While no specific lateral flow immunoassay (LFIA) for this compound is extensively documented in current literature, the principles for its development are well-established for other small molecules and β2-agonists. LFIAs are rapid, cost-effective screening tools ideal for on-site testing.
The development of an immunoassay for a small molecule like this compound, which is a hapten (not immunogenic on its own), requires several key steps:
Hapten Synthesis and Conjugation: this compound would first be chemically modified to create a derivative (a hapten) with a functional group that allows it to be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA). This conjugation makes the small molecule immunogenic, capable of eliciting an antibody response.
Antibody Production: The resulting this compound-protein conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize this compound.
Assay Format: Due to its small size, the most suitable format for a this compound LFIA would be a competitive assay. mdpi.com In this format, this compound in the sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites. A positive result is typically indicated by the absence of a signal on the test line, as the analyte in the sample has prevented the labeled conjugate from binding.
LFIAs for other β2-agonists have been successfully developed, demonstrating the feasibility of this approach for screening purposes in contexts like doping control or food safety. nih.gov
Application in Doping Control Research
This compound is classified as a β2-agonist and has been explicitly included on the World Anti-Doping Agency (WADA) Prohibited List since 2019. nih.govcncb.ac.cnresearchgate.net Although it is used therapeutically as an antiasthmatic in some countries, its potential to act as a performance-enhancing agent necessitates its monitoring in athletes. Research in doping control has therefore focused on developing sensitive and reliable methods to detect its misuse.
The WADA has expressed interest in excretion studies to determine appropriate reporting thresholds for the substance in an anti-doping context. This research is crucial to distinguish between therapeutic use and potential abuse, and to establish clear guidelines for accredited laboratories.
The primary method for the confirmatory analysis of this compound in doping control is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique offers high sensitivity and specificity for identifying the parent compound and its metabolites in complex biological matrices like urine.
In human urine, this compound is excreted as the unchanged "free" form, as well as phase II conjugates (glucuronide and sulphate). nih.gov To quantify the total amount of this compound, urine samples are typically treated with β-glucuronidase to hydrolyze the glucuronide conjugate back to the parent compound before analysis. In addition to conjugation, this compound is metabolized via O-methylation. The primary metabolites identified in urine are:
O-methylated this compound
this compound sulphate
O-methylated this compound sulphate nih.gov
Detecting this profile of parent drug and metabolites provides a more robust confirmation of administration.
Understanding the excretion kinetics of a prohibited substance is critical for determining its detection window. A human excretion study involving the oral administration of this compound hydrochloride hydrate (B1144303) provided key data on its urinary excretion profile. nih.gov
Following a single oral dose, urine samples were collected and analyzed. The study found that the combined free form and glucuronide conjugate of this compound could be identified in all subjects for up to 48 hours after administration. nih.gov The maximum urinary concentrations observed in the study participants ranged from 12.4 to 78.8 ng/mL, with a mean maximum concentration of 55.3 ng/mL. nih.gov This information is vital for anti-doping laboratories to interpret analytical findings and understand the timeframe within which this compound use can be detected.
Urinary Excretion Profile of this compound
| Parameter | Finding | Source |
|---|---|---|
| Detection Window | Up to 48 hours post-administration (free + glucuronide form) | nih.gov |
| Maximum Concentration (Cmax) | 12.4–78.8 ng/mL | nih.gov |
| Mean Cmax | 55.3 ng/mL | nih.gov |
To extend the window of detection for prohibited substances, a common strategy in anti-doping research is to identify long-lasting metabolites. For this compound, studies have shown that its O-methylated metabolite could serve this purpose. nih.gov Research indicates that the methylated metabolites of this compound peak later and decline more slowly in urine compared to the parent compound. nih.gov Consequently, O-methylated this compound is considered a promising long-lasting marker that could potentially be detected for a longer period after the parent drug is no longer quantifiable, thereby enhancing the effectiveness of doping controls. nih.govcncb.ac.cn
Method Validation Parameters (e.g., Limit of Detection, Accuracy, Precision, Recovery)
Any analytical method used for doping control must be rigorously validated to ensure its results are reliable and defensible. Validation assesses several key performance characteristics. For the LC-MS/MS method developed for the quantification of this compound in human urine, the following validation parameters have been reported:
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. For this compound in urine, an LOD of 0.03 ng/mL has been established. nih.gov
Accuracy: The closeness of the measured value to the true value. For this method, the inter-day accuracy was reported to be between -0.6% and -3.6%. nih.gov
Precision: The degree of agreement among a series of measurements. The inter-day precision was excellent, ranging from 2.7% to 9.2%. nih.gov
Recovery: The efficiency of the extraction process in recovering the analyte from the matrix. While specific recovery percentages for the this compound method are not detailed in the provided sources, this parameter is crucial for ensuring that a consistent and known amount of the analyte is being measured.
These validation parameters demonstrate that the developed analytical method is highly sensitive, accurate, and precise, making it suitable for its intended purpose in doping control.
Method Validation Parameters for this compound Detection in Urine
| Parameter | Value | Source |
|---|---|---|
| Limit of Detection (LOD) | 0.03 ng/mL | nih.gov |
| Inter-day Accuracy | -0.6% to -3.6% | nih.gov |
| Inter-day Precision (%RSD) | 2.7% to 9.2% | nih.gov |
Investigation of Diverse Biological Activities
Anti-inflammatory Properties
While direct and extensive research into the anti-inflammatory properties of Tretoquinol is not abundant, its classification as a beta-2-adrenergic agonist suggests a potential role in modulating inflammatory responses. Studies on the broader class of beta-2-agonists have demonstrated various anti-inflammatory effects, providing a basis for inferring the potential activities of this compound. nih.gov
Pre-clinical studies have indicated that beta-2-adrenergic agonists can exert anti-inflammatory actions through several mechanisms. These include the stabilization of mast cells and the inhibition of mediator release from various inflammatory cells such as eosinophils, macrophages, T-lymphocytes, and neutrophils. nih.gov Furthermore, beta-agonists have been shown to inhibit the production of pro-inflammatory cytokines, like tumor necrosis factor-alpha and interleukin-8, in human monocytic cells. This effect is mediated through the generation of cyclic AMP (cAMP) and the activation of protein kinase A, which subsequently impacts the IκB/NF-κB signaling pathway. nih.gov Specifically, beta-agonists can lead to an increase in the cytoplasmic concentrations of IκB-alpha, which sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, thereby preventing it from activating the transcription of inflammatory genes. nih.gov
Moreover, the tetrahydroisoquinoline scaffold, which is a core component of this compound's structure, has also been associated with anti-inflammatory activity. A study on a synthetic tetrahydroisoquinoline alkaloid, 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP), demonstrated significant anti-inflammatory effects in both in vivo and in vitro models. MHTP was found to reduce paw edema, inhibit leukocyte migration, and decrease the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various interleukins (IL-1β, IL-6). nih.gov
| Mechanism | Effect | Cellular Target | Supporting Evidence Class |
|---|---|---|---|
| Mast Cell Stabilization | Inhibition of mediator release | Mast Cells | Beta-2-Adrenergic Agonist |
| Inhibition of Cytokine Release | Decreased TNF-α and IL-8 | Monocytic Cells | Beta-2-Adrenergic Agonist |
| Modulation of NF-κB Pathway | Sequestration of NF-κB in cytoplasm | Inflammatory Cells | Beta-2-Adrenergic Agonist |
| Inhibition of Prostaglandin Synthesis | Reduced PGE2 levels | General Inflammatory Response | Tetrahydroisoquinoline Alkaloid (MHTP) |
| Inhibition of Leukocyte Migration | Decreased inflammatory cell infiltration | Leukocytes | Tetrahydroisoquinoline Alkaloid (MHTP) |
Neuropharmacological Investigations Beyond Neuroprotection
The neuropharmacological landscape of tetrahydroisoquinolines, the structural family to which this compound belongs, is complex and extends beyond neuroprotection to include a range of other central nervous system activities. While specific neuropharmacological studies on this compound are limited, the activities of related compounds offer insights into its potential effects.
Tetrahydroisoquinolines are known to interact with various neurotransmitter systems. For instance, some members of this class, such as tetrahydropapaveroline (THP), derived from dopamine (B1211576), have been implicated in the pathology of Parkinson's disease due to their potential neurotoxic effects. nih.gov These compounds can undergo oxidation, leading to the production of reactive oxygen species and subsequent neuronal damage. nih.gov They have also been shown to inhibit mitochondrial respiration and tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov
Conversely, other tetrahydroisoquinolines have demonstrated a diverse and potentially beneficial neuropharmacological profile. The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been investigated for its anti-addictive, antidepressant, anxiolytic, and pro-cognitive properties. nih.gov It has been shown to restore altered monoamine levels in various disease models and is considered a natural regulator of the dopamine neurotransmitter system. nih.gov Furthermore, 1MeTIQ has exhibited antiallodynic and antihyperalgesic effects in a model of diabetic neuropathic pain, potentially through interactions with spinal 5-HT3 receptors and by modulating striatal levels of dopamine and serotonin. nih.gov
| Compound | Investigated Effect | Mechanism of Action | Potential Implication |
|---|---|---|---|
| Tetrahydropapaveroline (THP) | Neurotoxicity | Oxidative stress, mitochondrial inhibition | Implication in Parkinson's disease pathology |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Anti-addictive, Antidepressant, Anxiolytic | Regulation of dopamine system, restoration of monoamine levels | Therapeutic potential for mood and substance use disorders |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Antinociceptive (Antiallodynic, Antihyperalgesic) | Interaction with spinal 5-HT3 receptors, modulation of dopamine and serotonin | Potential for pain management |
Emerging Therapeutic Areas from Computational Screening (e.g., Antimalarial)
Computational screening has become a powerful tool in drug discovery, enabling the rapid identification of new therapeutic uses for existing compounds. The tetrahydroisoquinoline scaffold, present in this compound, has emerged as a structure of interest in the search for new antimalarial agents.
Virtual screening and computational approaches are increasingly being used to identify novel antimalarial compounds. nih.govnih.gov These in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, allow for the efficient screening of large compound libraries against parasitic targets. nih.govresearchgate.net
Notably, a tetrahydroisoquinoline compound, MMV009135, was identified from the Medicines for Malaria Venture (MMV) Pathogen Box through a phenotypic screening program against Plasmodium falciparum. nih.gov Although the resynthesized compound showed lower potency than initially reported, a structurally related tetrahydroquinoline, MMV692140, demonstrated restored activity. nih.gov Further investigation into this structural motif led to the identification of an analog with a 30-fold improvement in antimalarial potency, highlighting the potential of the tetrahydroisoquinoline scaffold in antimalarial drug development. nih.gov
Another study focused on the synthesis and in vitro antiplasmodial activity of a series of 1-aryl-1,2,3,4-tetrahydroisoquinolines. Several of these compounds displayed moderate to high activity against P. falciparum, with some exhibiting low cytotoxicity, indicating a favorable selectivity index. researchgate.net These findings underscore the potential of the tetrahydroisoquinoline core structure as a pharmacophore for the development of new antimalarial drugs. While this compound itself has not been specifically reported in these screenings, the promising results for other tetrahydroisoquinolines suggest that it could be a candidate for future computational and in vitro antimalarial screening.
| Compound/Series | Screening Method | Key Finding | Reference |
|---|---|---|---|
| MMV009135 | Phenotypic Screening (Pathogen Box) | Identified as a hit against P. falciparum. | nih.gov |
| MMV692140 | Chemical Analogue Investigation | Restored antimalarial activity, prompting further structural exploration. | nih.gov |
| 1-Aryl-1,2,3,4-tetrahydroisoquinolines | Chemical Synthesis and In Vitro Assay | Several analogues showed moderate to high antiplasmodial activity with low cytotoxicity. | researchgate.net |
Comparative Pharmacological and Structural Analyses with Analogues
Tretoquinol versus Higenamine (B191414)
Both this compound and Higenamine function as beta-adrenergic receptor agonists. This compound is recognized as a potent beta-agonist. wikipedia.orgnih.gov Higenamine is characterized as a non-selective agonist, activating both β1- and β2-adrenergic receptors, which leads to cardiovascular effects like increased heart rate and myocardial contractility, as well as bronchodilation. nih.govmdpi.com While both compounds interact with beta-adrenoceptors, their detailed binding affinities can differ based on the specific receptor subtype. The key structural difference is the 1-benzyl substituent: this compound possesses a 3,4,5-trimethoxybenzyl group, whereas Higenamine has a simpler 4-hydroxybenzyl group. This variation in the benzyl (B1604629) moiety influences how each molecule fits into and activates the receptor binding pocket.
Lipophilicity, a critical factor for membrane permeability and drug distribution, is also affected by these structural differences. The three methoxy (B1213986) groups on this compound's benzyl ring generally increase its lipophilicity compared to the single hydroxyl group on Higenamine's benzyl ring. Specific quantitative data on receptor binding affinities and lipophilicity are not always available from single comparative studies, but the structural features provide a basis for these inferred differences.
The metabolic fates of this compound and Higenamine involve several conjugation pathways, primarily occurring in the liver.
For This compound , human urine analysis reveals that its metabolism proceeds through O-methylation and sulfation. The primary metabolites identified are O-methylated this compound, this compound sulphate, and O-methylated this compound sulphate. nih.gov Glucuronide conjugates are also formed. nih.gov
For Higenamine , the metabolic profile is more extensively characterized and includes methylation, glucuronidation, and sulfation as the three main pathways. nih.gov Studies have identified numerous metabolites, including 6 methylated, 10 sulfated, and 16 glucuronidated forms. nih.gov Methylation is considered a primary metabolic route. nih.gov Higenamine has a rapid metabolic rate and a short half-life in humans, estimated to be between 18 and 27 minutes. frontiersin.org Its main metabolite is coclaurine (B195748), and both higenamine and coclaurine are eliminated as glucuronide and sulphate conjugates. uit.no
The structural and receptor-binding differences between this compound and Higenamine result in distinct pharmacological profiles.
This compound is primarily known for its activity as a bronchodilator, making it effective in the context of asthma therapy. nih.gov Its potent agonism at beta-adrenergic receptors, particularly the (-)-(S)-isomer, drives this effect. nih.gov
Higenamine , in contrast, exhibits a broader range of pharmacological activities. As a non-selective β1- and β2-agonist, its effects are more systemic. nih.gov Its β1-adrenergic activity leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects on the heart. mdpi.com Its β2-agonism results in bronchodilation and vasodilation. frontiersin.org Beyond its adrenergic activity, higenamine has been reported to possess anti-inflammatory, antioxidant, and anti-apoptotic properties. mdpi.comfrontiersin.orgfrontiersin.org It has also been shown to act as an antagonist at α1-adrenergic receptors, which may contribute to a hypotensive effect. nih.gov
| Feature | This compound | Higenamine |
| Primary Action | Beta-adrenergic agonist | Non-selective Beta-adrenergic agonist |
| Key Pharmacological Effect | Bronchodilation | Cardiovascular stimulation, bronchodilation |
| Other Reported Activities | Thromboxane (B8750289) A2/prostaglandin H2 antagonism (R-isomer) nih.gov | Antioxidant, anti-inflammatory, anti-apoptotic, α1-antagonism mdpi.comnih.gov |
| Metabolic Pathways | O-methylation, Sulfation, Glucuronidation nih.gov | Methylation, Sulfation, Glucuronidation nih.gov |
| 1-Benzyl Substituent | 3,4,5-trimethoxybenzyl | 4-hydroxybenzyl |
Comparison with Other Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a common motif in a wide range of biologically active compounds. rsc.orgnuph.edu.ua The pharmacological activity of these derivatives can be significantly altered by modifying the substituents on the THIQ core and the 1-benzyl ring.
Structure-activity relationship (SAR) studies on this compound (also referred to as Trimetoquinol (B1172547) or TMQ in many studies) have elucidated how specific structural changes impact bioactivity, particularly at beta-adrenergic receptors.
Substitution on the 1-Benzyl Ring: Modifications to the benzyl group are critical.
Iodination: Adding iodine substituents to the benzyl ring can enhance binding affinity at β1- and β3-adrenoceptors compared to the parent compound. The 3',5'-diiodo-4'-amino analog of this compound was found to be a potent β3-AR agonist, showing 17-fold more potency at the β3-AR versus the β1-AR. nih.gov
Electron-Withdrawing Groups: Replacing the methoxy groups with a strong electron-withdrawing group like a trifluoromethyl moiety leads to a dramatic decrease in potency at both β1- and β3-adrenoceptors. nih.gov
Ring Replacement: Substituting the 1-benzyl ring with a naphthalene (B1677914) ring does not significantly alter binding affinity but does reduce the agonist potency at β1- and β3-receptors. nih.gov
Nitro Group: Modifying the trimethoxybenzyl group to a 4-hydroxy-3-nitrobenzyl group resulted in a compound with significantly reduced potency at beta-adrenergic receptors but which retained high potency as a thromboxane A2/prostaglandin H2 (TP) receptor antagonist. nih.gov
Modification of the Catechol Group: The 6,7-dihydroxy (catechol) portion of the THIQ ring is essential for beta-adrenergic activity. Masking these hydroxyl groups abolishes agonist activity at both β1- and β3-adrenoceptors. nih.gov This aligns with the general SAR for catecholamines, where the catechol moiety is crucial for receptor activation. pharmacy180.com
Chirality: The chiral center at position 1 of the THIQ ring is fundamentally important. A planar amidine analog, designed to remove this chirality, showed a dramatic loss of potency at both beta-adrenergic and TP receptors, highlighting the necessity of the specific three-dimensional stereochemistry for receptor interaction. nih.gov
| Structural Modification on this compound | Resultant Shift in Bioactivity | Reference(s) |
| 1-Benzyl Iodine Substitution | Higher binding affinity at β1- and β3-adrenoceptors. | nih.gov |
| 1-Benzyl Trifluoromethyl Substitution | Dramatically decreased potency at β1- and β3-adrenoceptors. | nih.gov |
| 1-Naphthylmethyl Substitution | Reduced agonist potency at β1- and β3-adrenoceptors. | nih.gov |
| 4-Hydroxy-3-nitrobenzyl Substitution | Reduced β-adrenergic potency; retained TP receptor antagonism. | nih.gov |
| Masking of 6,7-dihydroxy Group | Abolished activity at β1- and β3-adrenoceptors. | nih.gov |
| Removal of Chiral Center (Planar Amidine) | Dramatic loss of potency at β-adrenergic and TP receptors. | nih.gov |
Stereoisomeric Activity Differences (e.g., (-)-isomer vs. (+)-isomer)
This compound is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The compound exists as two enantiomers, the (-)-(S)-isomer and the (+)-(R)-isomer. Research has consistently shown that the beta-adrenergic agonist activity resides almost exclusively in the (-)-(S)-isomer. nih.gov
Radioligand binding studies and functional assays have quantified this difference through the isomeric-activity ratio (IAR), which compares the potency of the more active isomer to the less active one.
Beta-Adrenoceptor Affinity: The (-)-(S)-isomer exhibits significantly higher affinity for beta-adrenoceptors. In binding studies with membranes from guinea pig tissues, the IARs were 115 for β1 receptors (left ventricle) and 389 for β2 receptors (lung). nih.gov For human β1- and β2-receptors expressed in E. coli, the IARs were even greater at 661 and 724, respectively. nih.gov
Functional Agonist Activity: The stereoselectivity is also pronounced in functional assays measuring physiological responses. For stimulation of β1- and β2-adrenoceptors in guinea pig tissues (right atria and trachea), the IARs were 224 and 1585, respectively, demonstrating the vastly superior potency of the (-)-isomer in eliciting a biological response. nih.gov In Chinese hamster ovary (CHO) cells expressing human β2-AR and rat β3-AR, the IARs for stimulation of cAMP accumulation were 118 and an exceptionally high 4678, respectively. nih.gov
Interestingly, while the agonist activity at beta-receptors is associated with the (S)-isomer, the antagonist activity at thromboxane A2/prostaglandin H2 (TP) receptors is strongly associated with the (R)-isomer. nih.gov This demonstrates a clear separation of pharmacological activities between the two enantiomers.
| Receptor Subtype / System | Assay Type | Isomeric-Activity Ratio (IAR) [(-)-isomer vs (+)-isomer] | Reference |
| Guinea Pig β1-AR (Left Ventricle) | Receptor Binding | 115 | nih.gov |
| Guinea Pig β2-AR (Lung) | Receptor Binding | 389 | nih.gov |
| Human β1-AR (expressed in E. coli) | Receptor Binding | 661 | nih.gov |
| Human β2-AR (expressed in E. coli) | Receptor Binding | 724 | nih.gov |
| Guinea Pig β1-AR (Right Atria) | Functional (Stimulation) | 224 | nih.gov |
| Guinea Pig β2-AR (Trachea) | Functional (Stimulation) | 1585 | nih.gov |
| Rat β3-AR (Brown Adipocytes) | Functional (Stimulation) | 398 | nih.gov |
| Rat β3-AR (expressed in CHO cells) | Functional (cAMP) | 4678 | nih.gov |
Future Research Trajectories and Methodological Innovations
Elucidation of Unexplored Pharmacodynamic Pathways
While tretoquinol is well-established as a potent β-adrenergic receptor agonist, research has uncovered a more complex pharmacodynamic profile. A significant finding is its activity at thromboxane (B8750289) A2/prostaglandin H2 (TP) receptors. nih.gov This dual activity is highly dependent on the molecule's stereochemistry. The (-)-(S)-isomer of trimetoquinol (B1172547) (TMQ) is a potent β-adrenergic receptor agonist, whereas the (R)-isomer shows strong antagonism at TP receptors. nih.govgoogle.com
This discovery of a distinct pharmacodynamic pathway has spurred research into creating derivatives of this compound that can isolate these effects. The goal is to develop novel compounds with significant potency at TP receptor systems while exhibiting reduced activity at β-adrenergic receptors. nih.gov This line of inquiry opens up therapeutic possibilities for this compound-related compounds beyond their traditional use as bronchodilators, potentially in conditions where thromboxane A2 plays a key pathological role. nih.govbioanalysis-zone.com
Development of Novel Analytical Techniques for Enhanced Detection
The need for sensitive and accurate detection of this compound, particularly in the context of doping control in sports, has driven the development of advanced analytical methods. researchgate.net A key technique that has been refined for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the precise quantification of not only this compound but also its primary metabolites in human urine, including O-methylated this compound, this compound sulphate, and O-methylated this compound sulphate. researchgate.net
One validated LC-MS/MS method demonstrates exceptional sensitivity and reliability for doping control purposes. researchgate.net The detailed validation findings underscore the robustness of this analytical technique for detecting this compound. researchgate.net
| Parameter | Value | Source |
|---|---|---|
| Limit of Detection (LOD) | 0.03 ng/mL | researchgate.net |
| Inter-day Precision (CV%) | 2.7% to 9.2% | researchgate.net |
| Inter-day Accuracy | -0.6% to -3.6% | researchgate.net |
The identification of long-lasting metabolites, such as O-methylated this compound, provides a more extended window for detection, making them valuable markers in anti-doping analysis. researchgate.net
High-Throughput Detection Sensors
Future advancements in this compound detection are likely to involve the development of high-throughput sensors. While specific sensors for this compound are not yet widely established, the development of affinity-based biosensors (ABBs) for other doping agents, including the class of β-adrenergic agonists, indicates a promising future direction. nih.govresearchgate.net These sensors are designed for rapid, on-the-spot screening and could pre-select individuals for more comprehensive testing. nih.govresearchgate.net
Furthermore, various immunoassay formats, such as lateral flow immunoassays (LFAs) and enzyme-linked immunosorbent assays (ELISAs), have been developed for the high-throughput detection of other β-agonists. nih.govmdpi.com These paper-based devices and microplate assays are low-cost, portable, and capable of rapid on-site analysis, representing a technological framework that could be adapted for this compound. nih.gov Receptor-based assays, which utilize the β2-adrenergic receptor itself, offer a method for detecting multiple β-agonist residues based on their functional activity, presenting another avenue for high-throughput screening. plos.org
Integration of Artificial Intelligence and Machine Learning in Data Analysis
The vast amount of data generated from analytical techniques like LC/MS in doping control presents a significant challenge for manual review, which is both labor-intensive and susceptible to human error. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to automate and enhance the accuracy of this data analysis. nih.govnih.gov
Exploration of New Therapeutic Applications
The pharmacodynamic complexity of this compound, particularly its stereospecific antagonism of TP receptors, provides a strong rationale for exploring new therapeutic applications beyond its established role in asthma treatment. nih.govbioanalysis-zone.comresearchgate.net The (R)-isomer, with its potent TP receptor blocking activity, could be developed for conditions where platelet aggregation is a key factor, such as in certain cardiovascular diseases. nih.govbioanalysis-zone.com
Research has focused on synthesizing this compound analogues that maximize this TP antagonism while minimizing the β-adrenergic activity associated with the (S)-isomer. nih.gov For example, modifying the trimethoxybenzyl group of the molecule has yielded derivatives with significant TP receptor potency but greatly reduced effects on beta-receptors. nih.gov This targeted drug design strategy could lead to a new class of non-prostanoid TP antagonists derived from the this compound scaffold, offering a novel therapeutic approach for platelet-related disorders. bioanalysis-zone.com The development of such selective agents underscores a significant shift from repurposing an existing drug to rationally designing new chemical entities for entirely different therapeutic areas.
Advanced Computational Modeling and Drug Design
Computational chemistry is becoming an indispensable tool in the development of novel therapeutics based on scaffolds like this compound. Methods such as molecular docking and molecular dynamics (MD) simulations are being used to design and evaluate new derivatives of the broader tetrahydroquinoline class to which this compound belongs. labroots.com These computational approaches allow researchers to predict how newly designed molecules will bind to and interact with their protein targets at an atomic level. labroots.com
For instance, in silico studies can predict the binding stability of a ligand within the active site of a receptor, providing crucial insights before undertaking costly and time-consuming chemical synthesis. labroots.com By simulating the protein-ligand interactions over time, MD simulations can validate the stability of these interactions and provide a deeper understanding of the compound's mechanism of action. labroots.com These advanced modeling techniques accelerate the drug discovery process by enabling a more rational, structure-guided approach to designing compounds with enhanced potency and selectivity.
Predictive Modeling for Structure-Activity Relationships
Predictive modeling, particularly the development of quantitative structure-activity relationship (QSAR) models, is a cornerstone of modern drug design. For this compound and its analogues, these models provide a mathematical framework to understand how specific structural modifications influence biological activity.
A clear example of this is seen in the targeted synthesis of this compound derivatives to separate its dual functions. nih.gov By systematically altering parts of the molecule, researchers can quantify the impact on both β-adrenergic agonism and TP receptor antagonism.
| Derivative Modification | Effect on TP Receptor Potency | Effect on Beta-Adrenergic Potency | Source |
|---|---|---|---|
| Iodination | Maintained (112%) | Limited (34-47%) | nih.gov |
| Modification to 4-hydroxy-3-nitrobenzyl group | Significant (91%) | Reduced (4-19%) | nih.gov |
| Conversion to planar amidine (removes chiral center) | Dramatic loss (<1%) | Dramatic loss (<1%) | nih.gov |
| Homologation to N-phenylethyl derivative | Reduced (<3%) | Reduced (<3%) | nih.gov |
Beyond direct SAR studies, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used for related classes of compounds, such as other β-agonists. springernature.comamerigoscientific.com These models generate contour maps that visualize regions where steric bulk or electrostatic charges are favorable or unfavorable for activity, guiding medicinal chemists in designing more potent molecules. springernature.com The statistical robustness of these models is evaluated by their internal and external predictive capabilities, ensuring their reliability for designing novel compounds. amerigoscientific.com
Virtual Screening for Novel Biological Targets
Virtual screening represents a powerful computational strategy to identify novel biological targets for existing drugs like this compound, a process often referred to as drug repurposing or target discovery. plos.org This in silico approach utilizes the three-dimensional structure of a compound to dock it against a vast library of biological targets, predicting potential binding affinities and interactions. nih.gov For a well-established β2-adrenergic agonist like this compound, virtual screening can uncover off-target interactions that may lead to the discovery of new therapeutic applications or provide insights into previously unexplained side effects.
The process typically begins with the generation of a 3D conformer of the this compound molecule. This digital representation is then computationally screened against databases of protein structures, such as the Protein Data Bank (PDB). nih.gov Scoring functions are employed to estimate the binding energy and rank potential protein targets. arxiv.org High-ranking hits, indicating a strong predicted interaction, are then prioritized for further experimental validation. pnas.org
Structure-based virtual screening has been successfully applied to G protein-coupled receptors (GPCRs), the family to which the β2-adrenergic receptor belongs, to discover new ligands. pnas.org This same methodology can be inverted to use the this compound structure to search for other potential receptor and enzyme targets. For instance, a screening campaign could reveal interactions with other GPCR subtypes, kinases, or ion channels, suggesting new avenues for research. Machine learning and deep learning models are also being integrated into these screening processes to improve the accuracy of drug-target interaction predictions. nih.govnih.gov
Below is a hypothetical data table illustrating the potential output of a virtual screening study for this compound, ranking novel targets based on docking scores.
| Target Protein | Protein Class | Docking Score (kcal/mol) | Predicted Interaction Type | Potential Therapeutic Area |
| Beta-2 Adrenergic Receptor | GPCR | -10.5 | Agonist | Asthma (Known Target) |
| Dopamine (B1211576) Receptor D2 | GPCR | -9.2 | Antagonist | Neuropsychiatric Disorders |
| Phosphodiesterase-4 | Enzyme | -8.7 | Inhibitor | Inflammatory Diseases |
| 5-HT2A Receptor | GPCR | -8.5 | Agonist | Neurological Disorders |
| Voltage-gated calcium channel | Ion Channel | -8.1 | Blocker | Cardiovascular Disease |
This table is illustrative and presents hypothetical data to demonstrate the potential findings from a virtual screening study. The docking scores represent the predicted binding affinity, with more negative values indicating a stronger potential interaction.
Further experimental validation through in vitro binding assays and functional studies would be essential to confirm these computational predictions and elucidate the pharmacological nature of any newly identified interactions.
Addressing Discrepancies Between In Vitro and In Vivo Efficacy in Preclinical Models
A significant challenge in drug development is the frequent discrepancy between a compound's efficacy in controlled laboratory settings (in vitro) and its effects within a living organism (in vivo). news-medical.net For a compound like this compound, promising results in cell-based assays might not always translate directly to equivalent therapeutic outcomes in animal models, a critical step before human clinical trials. nih.gov Understanding and mitigating these differences are crucial for the successful translation of preclinical research.
In vitro studies, which often involve isolated cells or tissues, provide a simplified and controlled environment to study a drug's mechanism of action. news-medical.net However, they cannot fully replicate the complex physiological environment of a whole organism. news-medical.net Discrepancies with in vivo results can arise from a multitude of factors related to the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as complex biological interactions that are absent in a culture dish. nih.gov
For β2-adrenergic agonists like this compound, several factors can contribute to these disparities. For example, the density and signaling efficiency of β2-adrenergic receptors can vary significantly between different tissues and cell types, an effect not always captured in homogenous cell cultures. nih.gov Furthermore, in vivo, the drug's local concentration at the target tissue, such as the airway smooth muscle, may not be directly reflected by plasma levels due to factors like tissue binding and local metabolism. nih.gov Agonist-induced receptor desensitization or "tachyphylaxis," a process where the receptor becomes less responsive after prolonged exposure to the drug, can also differ between acute in vitro experiments and chronic in vivo dosing. mdpi.com
Methodological innovations aim to bridge this gap. The development of more complex and physiologically relevant in vitro models, such as 3D organoids and "organ-on-a-chip" technologies, can better mimic the in vivo environment. mdpi.com Intestinal organoids, for instance, have been used to study the effects of β2-agonists on CFTR function, providing a more predictive model than simple cell lines. ersnet.org Additionally, sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling can help to mathematically correlate in vitro potency with in vivo exposure and response, allowing for better predictions of a drug's behavior in a whole organism.
The following table outlines key factors that can lead to discrepancies between in vitro and in vivo findings for β2-adrenergic agonists and potential strategies to address them.
| Factor Contributing to Discrepancy | In Vitro Observation | In Vivo Reality | Methodological Approach to Bridge the Gap |
| Metabolism | High potency in cell lines. | Rapid first-pass metabolism in the liver reduces systemic availability and efficacy. | Use of liver microsome assays or co-culture with hepatocytes; PBPK modeling. |
| Receptor Density & Distribution | Uniform response in a homogenous cell culture. | Variable receptor density in different airway regions leads to a heterogeneous response. nih.gov | Use of primary cells from different tissue locations; advanced imaging techniques in animal models. |
| Drug Distribution | Direct application to cells ensures target engagement. | Plasma concentration may not correlate with tissue concentration at the site of action. nih.gov | Microdialysis in animal models to measure local drug levels; physiologically based pharmacokinetic (PBPK) modeling. |
| Receptor Desensitization | Acute exposure shows a strong, sustained response. | Chronic exposure leads to tachyphylaxis and reduced efficacy over time. mdpi.com | Longer-term in vitro studies to induce desensitization; dynamic in vivo models that measure response over time. |
| Off-Target Effects | Specific interaction with the target receptor is observed. | Interactions with other receptors or systems can cause unexpected side effects or alter the primary effect. | Broader in vitro screening panels; comprehensive physiological monitoring in in vivo studies. |
By systematically investigating these factors and employing more sophisticated preclinical models, researchers can improve the predictive value of their studies, ultimately facilitating a more efficient and successful clinical development path for compounds like this compound.
Q & A
Q. What stability studies are required to validate this compound storage conditions for long-term research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
